Cas no 112766-49-1 ((2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester)

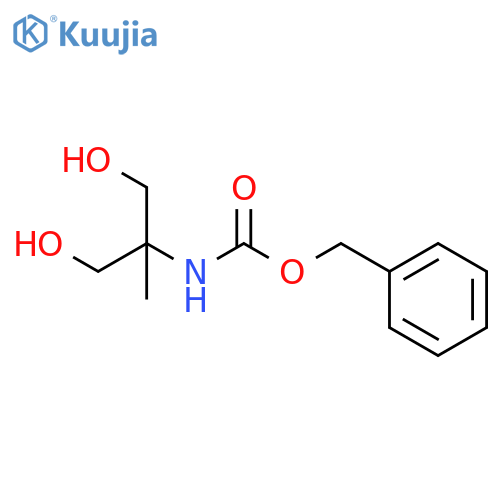

112766-49-1 structure

商品名:(2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester

CAS番号:112766-49-1

MF:C12H17NO4

メガワット:239.267683744431

CID:6418400

(2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester 化学的及び物理的性質

名前と識別子

-

- (2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester

-

- インチ: 1S/C12H17NO4/c1-12(8-14,9-15)13-11(16)17-7-10-5-3-2-4-6-10/h2-6,14-15H,7-9H2,1H3,(H,13,16)

- InChIKey: QTCPHPRUGRMLCV-UHFFFAOYSA-N

- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC(CO)(C)CO

(2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7032489-2.5g |

benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |

112766-49-1 | 2.5g |

$2379.0 | 2023-05-24 | ||

| Enamine | EN300-7032489-5.0g |

benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |

112766-49-1 | 5g |

$3520.0 | 2023-05-24 | ||

| Enamine | EN300-7032489-0.1g |

benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |

112766-49-1 | 0.1g |

$1068.0 | 2023-05-24 | ||

| Enamine | EN300-7032489-1.0g |

benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |

112766-49-1 | 1g |

$1214.0 | 2023-05-24 | ||

| Enamine | EN300-7032489-0.05g |

benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |

112766-49-1 | 0.05g |

$1020.0 | 2023-05-24 | ||

| Enamine | EN300-7032489-0.25g |

benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |

112766-49-1 | 0.25g |

$1117.0 | 2023-05-24 | ||

| Enamine | EN300-7032489-0.5g |

benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |

112766-49-1 | 0.5g |

$1165.0 | 2023-05-24 | ||

| Enamine | EN300-7032489-10.0g |

benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate |

112766-49-1 | 10g |

$5221.0 | 2023-05-24 |

(2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

112766-49-1 ((2-Hydroxy-1-hydroxymethyl-1-methylethyl)-carbamic acid benzyl ester) 関連製品

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量